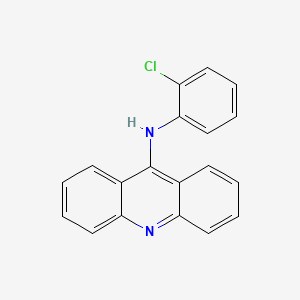![molecular formula C20H13F3N4O6 B11667916 N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid ist eine komplexe organische Verbindung, die durch das Vorhandensein von Nitrophenyl- und Furangruppen gekennzeichnet ist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid beinhaltet typischerweise die Kondensation von 5-(2-Nitrophenyl)furan-2-carbaldehyd mit 2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln in Industriequalität und die Anwendung großtechnischer Reinigungsverfahren wie Säulenchromatographie oder Kristallisation umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppen können oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert werden.
Substitution: Der Furanring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br₂) oder Chlorierungsmitteln durchgeführt werden.
Hauptprodukte
Oxidation: Nitroderivate der ursprünglichen Verbindung.
Reduktion: Aminoderivate der ursprünglichen Verbindung.
Substitution: Halogenierte Derivate des Furanrings.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Studiert auf seinen potenziellen Einsatz bei der Entwicklung neuer Pharmazeutika, insbesondere als antibakterielles Mittel.
Wirkmechanismus
Der Wirkmechanismus von N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid beinhaltet seine Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Es wird angenommen, dass die Nitrophenyl- und Furangruppen eine entscheidende Rolle bei seiner biologischen Aktivität spielen, indem sie an spezifischen Stellen an den Zielmolekülen binden und so deren Funktion hemmen. Diese Verbindung kann auch zelluläre Pfade stören, die am mikrobiellen Wachstum und der Proliferation beteiligt sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylen}nicotinohydrazid
- N'-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylen}isonicotinohydrazid
Einzigartigkeit
N'-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methyliden}-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid ist durch das Vorhandensein sowohl von Nitrophenyl- als auch von Trifluormethylgruppen einzigartig, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen. Diese funktionellen Gruppen verbessern seine Reaktivität und sein Potenzial als vielseitige Verbindung in verschiedenen wissenschaftlichen Anwendungen .
Eigenschaften
Molekularformel |
C20H13F3N4O6 |
|---|---|
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N4O6/c21-20(22,23)13-6-5-12(17(10-13)27(31)32)9-19(28)25-24-11-14-7-8-18(33-14)15-3-1-2-4-16(15)26(29)30/h1-8,10-11H,9H2,(H,25,28)/b24-11+ |
InChI-Schlüssel |
QJSSSCOBTJNFPJ-BHGWPJFGSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
![(5Z)-3-phenyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667842.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
